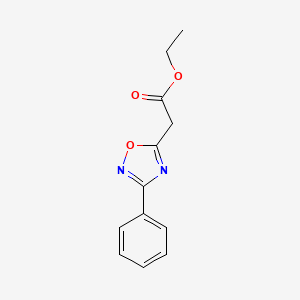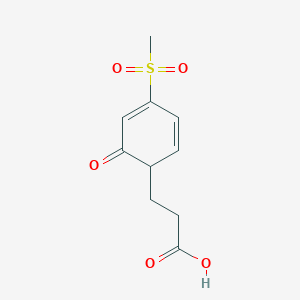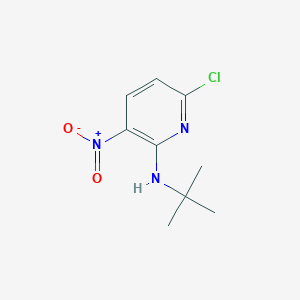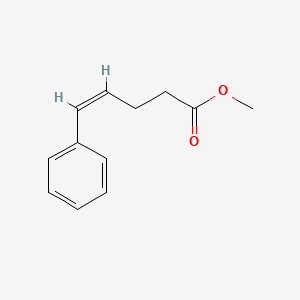![molecular formula C46H62FeP2 B13902264 (1R)-1-[Bis(3,5-dimethylphenyl)phosphino]-2-[(1S)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene](/img/structure/B13902264.png)
(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]-2-[(1S)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]-2-[(1S)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene is a complex organophosphorus compound It features a ferrocene backbone with two phosphine groups attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[Bis(3,5-dimethylphenyl)phosphino]-2-[(1S)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene typically involves the following steps:
Preparation of the ferrocene backbone: This involves the reaction of ferrocene with a suitable phosphine ligand under controlled conditions.
Attachment of phosphine groups: The phosphine groups are introduced through a series of substitution reactions, often using reagents like chlorophosphines and base catalysts.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]-2-[(1S)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene can undergo various chemical reactions, including:
Oxidation: The ferrocene backbone can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced back to its ferrocene form.
Substitution: The phosphine groups can participate in substitution reactions, often with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as chlorophosphines and bases like triethylamine are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can produce a variety of phosphine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a ligand in catalysis. Its unique structure allows it to stabilize transition metal complexes, making it useful in various catalytic processes.
Biology and Medicine
Industry
In industry, (1R)-1-[Bis(3,5-dimethylphenyl)phosphino]-2-[(1S)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene can be used in the development of advanced materials, particularly those requiring stable and robust phosphine ligands.
Mecanismo De Acción
The mechanism of action of (1R)-1-[Bis(3,5-dimethylphenyl)phosphino]-2-[(1S)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene involves its ability to coordinate with transition metals. The phosphine groups act as electron donors, stabilizing the metal center and facilitating various catalytic processes. The ferrocene backbone provides additional stability and electronic properties that enhance the compound’s effectiveness.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A common phosphine ligand used in many catalytic processes.
1,1’-Bis(diphenylphosphino)ferrocene: Another ferrocene-based phosphine ligand with similar applications.
Uniqueness
What sets (1R)-1-[Bis(3,5-dimethylphenyl)phosphino]-2-[(1S)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene apart is its specific stereochemistry and the presence of 3,5-dimethylphenyl groups. These features can provide unique electronic and steric properties that enhance its performance in certain catalytic applications.
Propiedades
Fórmula molecular |
C46H62FeP2 |
|---|---|
Peso molecular |
732.8 g/mol |
Nombre IUPAC |
[(1S)-1-[2-bis(3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentene;iron(2+) |
InChI |
InChI=1S/C39H48P2.C5H8.2CH3.Fe/c1-25-13-26(2)18-34(17-25)40(35-19-27(3)14-28(4)20-35)33(9)38-11-10-12-39(38)41(36-21-29(5)15-30(6)22-36)37-23-31(7)16-32(8)24-37;1-2-4-5-3-1;;;/h13-24,33,38-39H,10-12H2,1-9H3;1-2H,3-5H2;2*1H3;/q;;2*-1;+2/t33-,38?,39?;;;;/m0..../s1 |
Clave InChI |
ANFKUEKTZZKPHH-JZWMQUHUSA-N |
SMILES isomérico |
[CH3-].[CH3-].CC1=CC(=CC(=C1)P(C2CCCC2[C@H](C)P(C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C.C1CC=CC1.[Fe+2] |
SMILES canónico |
[CH3-].[CH3-].CC1=CC(=CC(=C1)P(C2CCCC2C(C)P(C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C.C1CC=CC1.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride](/img/structure/B13902193.png)
![(3S)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13902198.png)

![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B13902204.png)



![{tetrahydro-1'H-dispiro[cyclopropane-1,2'-pyrrolizine-6',1''-cyclopropan]-7'a-yl}methanol](/img/structure/B13902229.png)

![(4aS,7aS)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride](/img/structure/B13902243.png)
![5,6,7,8-Tetrahydro-2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B13902245.png)
![(2S)-7,10-dibromo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B13902263.png)
![[2-(2-fluoroanilino)-1-methyl-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13902270.png)
![2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile;hydrochloride](/img/structure/B13902273.png)
